molecular formula C22H16O3 B1246219 Tubulin Polymerization Inhibitor CAS No. 564468-51-5

Tubulin Polymerization Inhibitor

Cat. No. B1246219
M. Wt: 328.4 g/mol
InChI Key: MQLACMBJVPINKE-UHFFFAOYSA-N
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Description

Tubulin Polymerization Inhibitors are a class of compounds that interfere with the polymerization of tubulin, a protein that forms microtubules, which are essential components of the cell’s cytoskeleton . They play a crucial role in cell division, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .


Synthesis Analysis

The synthesis of Tubulin Polymerization Inhibitors involves various techniques. For instance, a series of new styrylquinoline tubulin inhibitors were designed using 3D-QSAR, molecular docking, and molecular dynamics simulation . Other methods include classical linear organic and microwave-assisted techniques .


Molecular Structure Analysis

The molecular structure of Tubulin Polymerization Inhibitors is complex and varies depending on the specific inhibitor. For example, styrylquinoline tubulin inhibitors were designed using 3D-QSAR models . The molecular docking revealed key residues for protein-compound interactions .


Chemical Reactions Analysis

Tubulin Polymerization Inhibitors interact with tubulin to inhibit its polymerization. This interaction disrupts the mitotic process of cells, leading to cell cycle interruption and apoptosis .

Scientific Research Applications

CRISPR-Edited Cell Lines for Screening Tubulin Polymerization Inhibitors

  • Application : Utilizing CRISPR genome editing to develop cell models for identifying tubulin polymerization inhibitors in live cells. This innovative approach avoids the need for exogenous staining, traditionally required in the identification process.
  • Significance : This method provides a more efficient way to screen large compound libraries, thereby accelerating the discovery of novel inhibitors.
  • References :

Advanced Detection Methods for Tubulin Polymerization Activity

  • Application : Refinement of biological activity detection methods for tubulin polymerization inhibitors. This involves reviewing various existing screening methods and their biological activity.
  • Significance : Enhances the efficiency and cost-effectiveness of screening processes, crucial for the development of new inhibitors targeting tubulin.
  • References :

Design and Synthesis of Tubulin Polymerization Inhibitors

  • Application : The synthesis of novel compounds (e.g., thiazol-5(4H)-ones derivatives) aimed at inhibiting tubulin polymerization, especially targeting the colchicine binding site for cancer therapy.
  • Significance : These synthesized compounds show potential as effective anticancer agents, offering new avenues in cancer treatment.
  • References :

Structural Insights and Drug Design

  • Application : Using crystal structure data to guide the design of new inhibitors, focusing on overcoming multidrug resistance in cancer therapy.
  • Significance : Offers a targeted approach to develop more potent and specific tubulin inhibitors, critical for effective cancer treatment.
  • References :

Safety And Hazards

Tubulin Polymerization Inhibitors, like other chemotherapeutic agents, can have side effects and hazards. These can include hematological toxicity, neurotoxicity, and hypersensitivity reactions . Safety data sheets provide detailed information about the safety and hazards associated with specific compounds .

Future Directions

The development of Tubulin Polymerization Inhibitors is an active area of research. Efforts are being made to design novel inhibitors using advanced techniques like 3D-QSAR, molecular docking, and molecular dynamics simulation . There is also interest in nanoparticle drug delivery of these inhibitors to circumvent limitations like poor solubility and toxicity .

properties

IUPAC Name

10-[(3-hydroxy-4-methoxyphenyl)methylidene]anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c1-25-21-11-10-14(13-20(21)23)12-19-15-6-2-4-8-17(15)22(24)18-9-5-3-7-16(18)19/h2-13,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLACMBJVPINKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[(3-Hydroxy-4-methoxyphenyl)methylidene]anthracen-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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